molecular formula C21H20N2OS B4283274 N-2-biphenylyl-N'-(2-ethoxyphenyl)thiourea

N-2-biphenylyl-N'-(2-ethoxyphenyl)thiourea

Cat. No.: B4283274
M. Wt: 348.5 g/mol
InChI Key: IXJFTTCCZWCESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-N'-(2-ethoxyphenyl)thiourea, commonly known as BPTU, is a synthetic compound used in scientific research for its unique properties. BPTU is a thiourea derivative that has been extensively studied for its mechanism of action and its effects on biological systems.

Mechanism of Action

BPTU binds to the heme group of sGC, preventing the conversion of GTP to cGMP. This inhibition leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways. BPTU has been shown to be a selective inhibitor of sGC, with little to no effect on other heme-containing enzymes.
Biochemical and Physiological Effects
BPTU has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BPTU can inhibit smooth muscle relaxation, platelet aggregation, and nitric oxide production. In vivo studies have shown that BPTU can reduce blood pressure in hypertensive rats and improve cardiac function in rats with heart failure.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTU in lab experiments is its specificity for sGC. This allows researchers to study the effects of cGMP on biological systems without interfering with other signaling pathways. However, BPTU has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies. Additionally, BPTU has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BPTU. One area of interest is the development of more potent and selective sGC inhibitors. Another area of research is the use of BPTU in the treatment of cardiovascular diseases such as hypertension and heart failure. Finally, BPTU may have potential applications in the treatment of cancer, as cGMP has been shown to play a role in tumor growth and metastasis.
Conclusion
BPTU is a synthetic compound with unique properties that make it a valuable tool for studying the role of cGMP in biological systems. Its ability to selectively inhibit sGC has led to numerous scientific research applications, and its mechanism of action and biochemical and physiological effects have been extensively studied. While BPTU has limitations for lab experiments, its potential future directions for research make it a promising compound for further investigation.

Scientific Research Applications

BPTU has been widely used in scientific research for its ability to inhibit the activity of soluble guanylate cyclase (sGC). sGC is an enzyme that catalyzes the conversion of GTP to cGMP, a second messenger molecule that regulates various physiological processes such as smooth muscle relaxation and platelet aggregation. BPTU has been shown to inhibit sGC in a dose-dependent manner, making it a valuable tool for studying the role of cGMP in biological systems.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-2-24-20-15-9-8-14-19(20)23-21(25)22-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJFTTCCZWCESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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